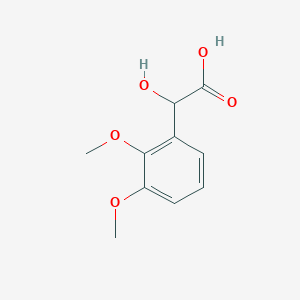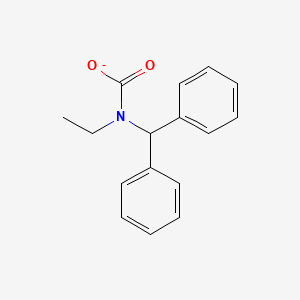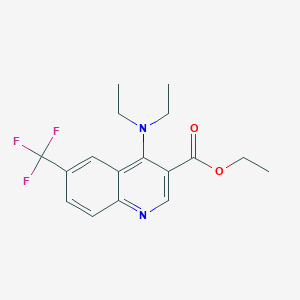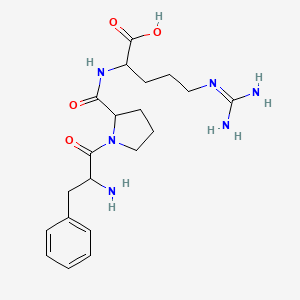![molecular formula C15H19N3O9 B12114656 [3,4-Diacetyloxy-5-(4-carbamoyl-5-hydroxyimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12114656.png)
[3,4-Diacetyloxy-5-(4-carbamoyl-5-hydroxyimidazol-1-yl)oxolan-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-carbamoyl-5-hydroxyimidazol-1-yl)oxolan-2-yl]methyl acetate is a complex organic compound belonging to the class of nucleosides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-carbamoyl-5-hydroxyimidazol-1-yl)oxolan-2-yl]methyl acetate typically involves multi-step organic reactionsThis can be achieved using acetic anhydride in the presence of a base such as pyridine under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product specifications .
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-carbamoyl-5-hydroxyimidazol-1-yl)oxolan-2-yl]methyl acetate undergoes various chemical reactions, including:
Hydrolysis: The acetate groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions include deacetylated nucleosides, oxidized derivatives, and substituted imidazole compounds .
Scientific Research Applications
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-carbamoyl-5-hydroxyimidazol-1-yl)oxolan-2-yl]methyl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-carbamoyl-5-hydroxyimidazol-1-yl)oxolan-2-yl]methyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The imidazole ring plays a crucial role in these interactions, often acting as a key binding site .
Comparison with Similar Compounds
Similar Compounds
[(2R,3R,4R,5S)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate: A pyrimidine nucleoside with similar structural features.
[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(3-carbamoyl-5-chloromethyl-1H-pyrazol-1-yl)oxolan-2-yl]methyl acetate: Contains a pyrazole ring instead of an imidazole ring.
Uniqueness
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-carbamoyl-5-hydroxyimidazol-1-yl)oxolan-2-yl]methyl acetate is unique due to its specific combination of functional groups and the presence of an imidazole ring, which imparts distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C15H19N3O9 |
|---|---|
Molecular Weight |
385.33 g/mol |
IUPAC Name |
[3,4-diacetyloxy-5-(4-carbamoyl-5-hydroxyimidazol-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H19N3O9/c1-6(19)24-4-9-11(25-7(2)20)12(26-8(3)21)15(27-9)18-5-17-10(13(16)22)14(18)23/h5,9,11-12,15,23H,4H2,1-3H3,(H2,16,22) |
InChI Key |
QGAMKJODEKXTLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC(=C2O)C(=O)N)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]-2-fluoro-](/img/structure/B12114574.png)


![2,4,6,6-tetramethyl-5,6-dihydro-4H,8H,9H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione](/img/structure/B12114596.png)



![[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl carbamimidothioate](/img/structure/B12114611.png)
![(1R,2S,3S,4S)-3-(4-methoxyphenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12114616.png)
![Benzoic acid, 4-[[2-[[4-(4-methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]acetyl]amino]-, methyl ester](/img/structure/B12114648.png)

![2-amino-4-[(3-amino-3-carboxypropyl)disulfanyl]-5-(9H-fluoren-9-ylmethoxy)-5-oxopentanoic acid](/img/structure/B12114662.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazole](/img/structure/B12114667.png)
